N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Description
N-[2-(3-HYDROXY-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL)ETHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline moiety, an indazole ring, and a pyrrolidine carboxamide group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H20N6O4 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H20N6O4/c29-18-11-13(12-28(18)19-14-5-1-2-6-15(14)25-26-19)20(30)23-9-10-27-17-8-4-3-7-16(17)24-21(31)22(27)32/h1-8,13H,9-12H2,(H,23,30)(H,24,31)(H,25,26) |
InChI Key |
IXPTYNAWJKHLKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCN4C5=CC=CC=C5NC(=O)C4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-HYDROXY-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL)ETHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis techniques. The process begins with the preparation of the quinoxaline and indazole intermediates, followed by their coupling through various organic reactions. Common synthetic routes include:
Preparation of Quinoxaline Intermediate: This step involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions to form the quinoxaline ring.
Synthesis of Indazole Intermediate: The indazole ring is synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Coupling Reaction: The quinoxaline and indazole intermediates are coupled using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-HYDROXY-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL)ETHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoxaline and indazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions include various quinoxaline and indazole derivatives with modified functional groups, which can further be utilized in different applications.
Scientific Research Applications
N-[2-(3-HYDROXY-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL)ETHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3-HYDROXY-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL)ETHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways such as apoptosis, cell cycle regulation, and inflammation.
Comparison with Similar Compounds
N-[2-(3-HYDROXY-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL)ETHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:
N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide: Known for its inhibitory activity against neuroglioma cell growth through inducing apoptosis.
Indole-3-acetic acid: A plant hormone with diverse biological and clinical applications.
The uniqueness of N-[2-(3-HYDROXY-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL)ETHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE lies in its specific structural features and the potential for diverse applications in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
